molecular formula C13H9F4N B3164744 3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 893732-64-4

3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No. B3164744
CAS RN: 893732-64-4
M. Wt: 255.21 g/mol
InChI Key: QDFDOVRLUBICII-UHFFFAOYSA-N
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Description

3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an aryl fluorinated building block . It may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons .


Synthesis Analysis

The synthesis of similar compounds involves reactions with fluoroarenes . For example, fluorotoluene was reacted with 1-iodo-3,5-bis(trifluoromethyl)benzene to afford a related compound . The trifluoromethylation of organic compounds is an active area of research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H10ClF4N . The InChI code is 1S/C13H9F4N.ClH/c14-11-7-9 (4-5-12 (11)18)8-2-1-3-10 (6-8)13 (15,16)17;/h1-7H,18H2;1H .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

Advantages and Limitations for Lab Experiments

FTFB is a useful compound for laboratory experiments because it is highly versatile and can be used in a variety of applications. It is also relatively easy to synthesize and can be purified by recrystallization. However, FTFB is a highly reactive compound and should be handled with care. It is also important to note that FTFB is a potent inhibitor of enzymes and should be used with caution in experiments involving drug metabolism.

Future Directions

Future research on FTFB could focus on its use in drug discovery and design. For example, studies could be conducted to investigate the potential of FTFB to interact with specific proteins and receptors. In addition, studies could be conducted to investigate the potential of FTFB to inhibit the activity of enzymes involved in drug metabolism. Finally, studies could be conducted to investigate the potential of FTFB to interact with other molecules, such as carbohydrates and lipids.

Scientific Research Applications

FTFB is used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, FTFB is used to synthesize a variety of compounds, such as pharmaceuticals and biochemicals. In drug discovery, FTFB is used to study the structure and function of proteins and other biological molecules. In materials science, FTFB is used to synthesize polymers and other materials with specific physical and chemical properties.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFDOVRLUBICII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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